1-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a thiophene ring, and a triazole moiety
Preparation Methods
The synthesis of 1-(2-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction.
Attachment of the thiophene ring: This can be done through a coupling reaction, such as a Suzuki or Stille coupling.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
1-(2-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: The thiophene ring can participate in coupling reactions, such as Suzuki or Stille couplings, to form more complex structures.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include derivatives with modified functional groups or extended conjugation.
Scientific Research Applications
1-(2-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
1-(2-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-2-thiourea: Similar in having a chlorophenyl group but differs in the presence of a thiourea moiety.
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one: Shares the chlorophenyl and thiophene groups but has a different core structure.
The uniqueness of 1-(2-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its triazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11ClN4OS |
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Molecular Weight |
318.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C14H11ClN4OS/c15-11-5-1-2-6-13(11)19-9-12(17-18-19)14(20)16-8-10-4-3-7-21-10/h1-7,9H,8H2,(H,16,20) |
InChI Key |
ZGCGLROMULDJRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)C(=O)NCC3=CC=CS3)Cl |
Origin of Product |
United States |
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